Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of the intermediate 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid . This intermediate is then subjected to further reactions to introduce the quinoline and methyl ester functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
METHYL 4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group may enhance its binding affinity, while the quinoline moiety can interact with specific biological pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{5-[(2,5-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- METHYL 4-{5-[(3,5-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
The uniqueness of METHYL 4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the difluorophenoxy group, in particular, can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H25F2NO5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H25F2NO5/c1-13-21(24(30)31-4)23(22-17(28-13)10-25(2,3)11-18(22)29)20-8-6-15(33-20)12-32-19-7-5-14(26)9-16(19)27/h5-9,23,28H,10-12H2,1-4H3 |
InChI Key |
DKOGPNZUFNCHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F)C(=O)OC |
Origin of Product |
United States |
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